![molecular formula C15H20N4O B2552766 2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide CAS No. 2097896-27-8](/img/structure/B2552766.png)
2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide
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Description
2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide, also known as JNJ-47965567, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the protein tyrosine kinase 2 (TYK2) enzyme, which plays a key role in the regulation of immune responses.
Scientific Research Applications
- DMPP derivatives have shown promising antibacterial effects against various bacterial strains. Researchers have explored their potential as novel antibiotics due to their unique chemical structure and mode of action .
- Some DMPP analogs demonstrated potent antitubercular activity against Mycobacterium tuberculosis. These compounds could be valuable in combating drug-resistant tuberculosis .
- DMPP-containing compounds have been evaluated for their antileishmanial effects. These investigations aim to find new treatments for leishmaniasis, a neglected tropical disease caused by protozoan parasites .
- Researchers have explored DMPP derivatives as potential antimalarial agents. Their efficacy against Plasmodium parasites is an active area of investigation .
- Computational studies have probed the binding interactions of DMPP analogs with specific protein targets. For instance, compound 13 exhibited favorable binding patterns in the active site of LmPTR1, a promising target for antipromastigote activity .
- DMPP serves as a core scaffold for designing new drugs. Its diverse biological activities, including anti-inflammatory, antitumor, and antioxidant effects, make it an attractive synthon for medicinal chemistry .
Antibacterial Activity
Antitubercular Potential
Antileishmanial Properties
Antimalarial Evaluation
Molecular Simulation Studies
Drug Development and Synthesis
properties
IUPAC Name |
2,2-dimethyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-8-11-5-6-16-13(7-11)12-9-18-19(4)10-12/h5-7,9-10H,8H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFVOYYVFRGKCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=NC=C1)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide |
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